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Compound of Interest

Compound Name:
4-Hydroxymethylphenol 1-O-

rhamnoside

Cat. No.: B1640026 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxymethylphenol 1-O-rhamnoside, a phenolic glycoside with potential applications in

pharmaceutical and biomedical research. The information presented herein is essential for the

identification, characterization, and quality control of this compound.

Chemical Structure and Properties
Chemical Formula: C₁₃H₁₈O₆[1] Molecular Weight: 270.28 g/mol [1] IUPAC Name: 4-

(hydroxymethyl)phenyl 6-deoxy-α-L-mannopyranoside CAS Number: 478314-67-9[1]

4-Hydroxymethylphenol 1-O-rhamnoside consists of a 4-hydroxymethylphenol (also known

as 4-hydroxybenzyl alcohol) aglycone linked to a rhamnose sugar moiety via an O-glycosidic

bond at the phenolic hydroxyl group.

Spectroscopic Data
While a complete, experimentally verified dataset for 4-Hydroxymethylphenol 1-O-
rhamnoside is not readily available in the public domain, the following tables present predicted

and comparative data based on the well-characterized spectroscopic features of its constituent

parts: the 4-hydroxymethylphenol aglycone and the rhamnoside moiety. The data for the
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aglycone is derived from extensive studies on gastrodin (4-hydroxymethylphenol 1-O-

glucoside) and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The

predicted ¹H and ¹³C NMR chemical shifts for 4-Hydroxymethylphenol 1-O-rhamnoside are

presented in Tables 1 and 2, respectively. These predictions are based on the analysis of

similar structures, such as gastrodin and various flavonoid rhamnosides.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Hydroxymethylphenol 1-O-rhamnoside
(in D₂O, 400 MHz)

Position
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aglycone

2, 6 7.25 d 8.5

3, 5 7.05 d 8.5

7 (CH₂) 4.58 s

Rhamnoside

1' 5.40 d 1.5

2' 4.10 dd 3.5, 1.5

3' 3.85 dd 9.5, 3.5

4' 3.50 t 9.5

5' 3.75 dq 9.5, 6.2

6' (CH₃) 1.25 d 6.2

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Hydroxymethylphenol 1-O-
rhamnoside (in D₂O, 100 MHz)
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Position Predicted Chemical Shift (δ, ppm)

Aglycone

1 157.0

2, 6 117.0

3, 5 129.5

4 135.0

7 (CH₂) 63.0

Rhamnoside

1' 102.0

2' 72.0

3' 72.5

4' 74.0

5' 70.5

6' (CH₃) 17.5

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition.

Table 3: Expected Mass Spectrometry Data for 4-Hydroxymethylphenol 1-O-rhamnoside

Ionization Mode Expected [M+H]⁺ Expected [M+Na]⁺
Key Fragment Ions
(m/z)

ESI-Positive 271.1125 293.0944

125.0597

([Aglycone+H]⁺),

107.0491 ([Aglycone-

H₂O+H]⁺)
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The fragmentation pattern in MS/MS experiments would likely show a characteristic loss of the

rhamnoside moiety (a neutral loss of 146.0579 u), resulting in a prominent peak corresponding

to the protonated aglycone at m/z 125.0597.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 4: Expected Infrared (IR) Absorption Bands for 4-Hydroxymethylphenol 1-O-
rhamnoside

Wavenumber (cm⁻¹) Functional Group

3400-3200
O-H stretching (hydroxyl groups of rhamnose

and hydroxymethyl group)

2950-2850 C-H stretching (aliphatic)

1610, 1510 C=C stretching (aromatic ring)

1250-1000 C-O stretching (glycosidic bond, alcohols, ether)

830 p-disubstituted benzene

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

which is particularly useful for compounds containing chromophores such as aromatic rings.

Table 5: Expected Ultraviolet-Visible (UV-Vis) Absorption Maxima for 4-Hydroxymethylphenol
1-O-rhamnoside (in Methanol)

λmax (nm) Chromophore

~225 Benzene ring (E2-band)

~275 Benzene ring (B-band)
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Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for phenolic glycosides, which can be adapted for 4-Hydroxymethylphenol 1-O-rhamnoside.

Sample Preparation
The compound should be of high purity, typically >95% as determined by HPLC or qNMR. For

NMR analysis, the sample is dissolved in a deuterated solvent (e.g., D₂O, methanol-d₄, or

DMSO-d₆) at a concentration of 1-10 mg/mL. For MS analysis, the sample is dissolved in a

suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1-10 µg/mL. For IR

spectroscopy, the sample can be analyzed as a KBr pellet or a thin film. For UV-Vis

spectroscopy, the sample is dissolved in a UV-transparent solvent (e.g., methanol or ethanol) to

a concentration that gives an absorbance reading between 0.1 and 1.0.

NMR Spectroscopy
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

suitable probe.

¹H NMR: Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled experiment is typically performed with a 45° pulse angle and a

relaxation delay of 2-5 seconds.

2D NMR: COSY, HSQC, and HMBC experiments are crucial for unambiguous assignment of

all proton and carbon signals.

Mass Spectrometry
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid

chromatography system (LC-MS).

Ionization: Electrospray ionization (ESI) is commonly used for polar molecules like

glycosides, typically in positive ion mode.
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Analysis: Full scan MS is used to determine the molecular ion, and tandem MS (MS/MS) is

used to obtain fragmentation information for structural confirmation.

Infrared (IR) Spectroscopy
Instrument: A Fourier-transform infrared (FTIR) spectrometer.

Range: Typically scanned from 4000 to 400 cm⁻¹.

Sample Preparation: The sample is mixed with KBr powder and pressed into a pellet, or a

solution of the sample is deposited on a salt plate and the solvent is evaporated.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrument: A double-beam UV-Vis spectrophotometer.

Range: Typically scanned from 200 to 400 nm.

Solvent: A UV-grade solvent such as methanol or ethanol is used. A solvent blank is run for

baseline correction.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural

product like 4-Hydroxymethylphenol 1-O-rhamnoside.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Hydroxymethylphenol 1-o-rhamnoside | 478314-67-9 | DUA31467 [biosynth.com]

To cite this document: BenchChem. [Spectroscopic Data and Characterization of 4-
Hydroxymethylphenol 1-O-rhamnoside: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1640026#spectroscopic-data-for-
4-hydroxymethylphenol-1-o-rhamnoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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